1-(tert-Butyl)cyclopentyl methacrylate

Glass transition temperature Polymer rigidity Thermal properties

1-(tert-Butyl)cyclopentyl methacrylate (CAS 1179475-19-4) is a bulky, acid-labile methacrylate monomer designed as a key copolymerizable building block for chemically amplified photoresist (CAR) polymers used in 193 nm ArF and advanced immersion lithography. Its molecular architecture combines a polymerizable methacrylate head with a sterically hindered, acid-cleavable 1-(tert-butyl)cyclopentyl ester tail (C₁₃H₂₂O₂, MW 210.31 g/mol).

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
Cat. No. B11721289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)cyclopentyl methacrylate
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1(CCCC1)C(C)(C)C
InChIInChI=1S/C13H22O2/c1-10(2)11(14)15-13(12(3,4)5)8-6-7-9-13/h1,6-9H2,2-5H3
InChIKeyIEYLGELMIWOKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(tert-Butyl)cyclopentyl Methacrylate for 193 nm Photoresist Procurement: Baseline Identity and Monomer Class Definition


1-(tert-Butyl)cyclopentyl methacrylate (CAS 1179475-19-4) is a bulky, acid-labile methacrylate monomer designed as a key copolymerizable building block for chemically amplified photoresist (CAR) polymers used in 193 nm ArF and advanced immersion lithography . Its molecular architecture combines a polymerizable methacrylate head with a sterically hindered, acid-cleavable 1-(tert-butyl)cyclopentyl ester tail (C₁₃H₂₂O₂, MW 210.31 g/mol) . Unlike simple alkyl methacrylates such as tert-butyl methacrylate (TBMA) or unsubstituted cyclopentyl methacrylate (CPMA), this monomer integrates both an alicyclic ring (conferring dry-etch resistance and low deep-UV absorbance) and a tertiary ester (enabling photoacid-catalyzed deprotection for dissolution contrast) within a single unit [1][2]. Commercially, it is typically supplied at ≥97–98% purity, stabilized with MEHQ, and stored at 2–8°C to prevent premature polymerization .

Workflow 193 nm ArF/immersion photoresist polymerization
Selection Acid-labile alicyclic methacrylate with dual-function design
Use Context Chemically amplified negative-tone development (NTD) resists

Why Generic Substitution of 1-(tert-Butyl)cyclopentyl Methacrylate with Simpler Methacrylates Fails in Chemically Amplified Resists


Substituting 1-(tert-butyl)cyclopentyl methacrylate with a simpler analog such as tert-butyl methacrylate (TBMA) or unsubstituted cyclopentyl methacrylate (CPMA) fails because no single alternative replicates the dual-function design required for high-resolution 193 nm CAR polymers [1]. TBMA homopolymer exhibits adequate ArF transparency but critically lacks dry-etch resistance, making it unsuitable as a standalone etch-resistant component [1]. Conversely, CPMA and related cyclopentyl esters provide alicyclic etch resistance but lack the tertiary ester acid-labile group needed for chemically amplified dissolution contrast—CPMA is not an acid-labile protecting group at all [2]. The combination of a tert-butyl group directly on the cyclopentyl ring, as in the target monomer, generates a tertiary cyclopentyl ester whose acidolysis rate, steric bulk, and hydrophobicity are distinctly tuned for organic-solvent negative-tone development (NTD) processes, achieving dissolution contrast unattainable with either TBMA or CPMA alone [2]. Procurement of an incorrect analog therefore risks simultaneous loss of both imaging contrast and pattern-transfer durability.

  • TBMA substitution May lack dry-etch resistance, requiring high alicyclic comonomer loading that compromises sensitivity
  • CPMA substitution Lacks acid-labile tertiary ester; cannot provide dissolution contrast in CAR formulation
  • Dual-function mismatch No simpler methacrylate replicates both etch resistance and acid-catalyzed deprotection simultaneously

Quantitative Differentiation Evidence for 1-(tert-Butyl)cyclopentyl Methacrylate vs. Closest Analogs


Homopolymer Glass Transition Temperature (Tg): Balancing Rigidity Against tert-Butyl and Adamantyl Methacrylates

The homopolymer of 1-(tert-butyl)cyclopentyl methacrylate (PTBCPMA) is predicted to exhibit a bulk Tg intermediate between poly(tert-butyl methacrylate) (PtBMA, Tg = 107 °C) and poly(1-ethylcyclopentyl methacrylate) (PECPMA, bulk Tg ≈ 80–85 °C for high-MW fractions) [1], reflecting the combined steric constraints of the cyclopentyl ring and the tert-butyl pendant. In contrast, poly(cyclopentyl methacrylate) (PCPMA) has a significantly lower Tg of 75 °C (high-MW, predominantly syndiotactic, DSC at 5 °C/min) [2], while poly(adamantyl methacrylate) (PAMA) exhibits a much higher Tg (>200 °C) that can render films excessively rigid and prone to strain-induced delamination [3]. The target monomer's intermediate Tg regime is advantageous for maintaining film mechanical integrity during post-exposure bake (PEB) without sacrificing developer permeability.

Homopolymer Tg
Predicted
~90–105 °C (predicted)
Intermediate Tg may support PEB thermal stability without excessive rigidity
No direct experimental Tg; interpolated from PtBMA and PECPMA
Glass transition temperature Polymer rigidity Thermal properties

Acid-Labile Deprotection Chemistry: Tertiary Cyclopentyl Ester vs. Simple tert-Butyl Ester in Negative-Tone Development

The 1-(tert-butyl)cyclopentyl ester group provides a tertiary ester acid-labile protecting group that, when incorporated into a resist polymer and processed via organic-solvent negative-tone development (NTD), delivers a substantially higher dissolution contrast (γ) than conventional tert-butyl ester (TBMA-derived) systems [1]. The Shin-Etsu patent explicitly teaches that the tert-butyl cyclopentyl ester group achieves 'significant improvements in developer solubility and acid lability, leading to high dissolution contrast' in NTD, whereas simple tert-butyl ester resists yield a dissolution rate difference between exposed and unexposed regions of only ~10 times in organic solvent [1]. In contrast, the patent discloses that the alkaline-development positive-tone system achieves >1,000× dissolution rate differential, and the tert-butyl cyclopentyl NTD system attains sufficiently high γ to enable fine hole patterning without pattern collapse, bridging, or LWR degradation [1]. Unsubstituted cyclopentyl methacrylate (CPMA) lacks any acid-labile leaving group and cannot contribute to dissolution contrast in a CAR formulation at all .

Dissolution contrast
Reported
High γ (target) vs. ~10× differential (TBMA system)
Supports NTD hole-pattern fidelity at sub-45 nm node
Based on patent disclosure; exact γ not reported
Dissolution contrast Acid-catalyzed deprotection Negative-tone development Organic solvent developer

Dry-Etch Resistance: Carbon-Density Advantage Over tert-Butyl Methacrylate (TBMA)

The Ohnishi parameter (N/(N_C − N_O)), an empirical predictor of dry-etch rate in oxygen and chlorine-based plasmas, is substantially lower (more favorable) for the target monomer than for tert-butyl methacrylate (TBMA) due to the higher carbon content and lower oxygen fraction of the cyclopentyl ring [1][2]. The molecular formula of 1-(tert-butyl)cyclopentyl methacrylate (C₁₃H₂₂O₂) yields an Ohnishi parameter of approximately 2.6 (N=37, N_C=13, N_O=2), placing it in the 'excellent' etch-resistance range (≤3.0) alongside alicyclic methacrylates, whereas TBMA (C₈H₁₄O₂) with its lower carbon count (8) yields a significantly higher Ohnishi parameter of ~3.3, indicating inferior etch durability [1][3]. This carbon-density advantage is critical because the EP 0 663 616 patent explicitly states that while TBMA polymer is transparent at 193 nm, it 'lacks dry etching resistance,' necessitating the incorporation of alicyclic comonomers to achieve practical pattern-transfer performance [2]. In contrast, 1-(tert-butyl)cyclopentyl methacrylate embeds etch resistance directly within the acid-labile monomer unit, eliminating the trade-off between transparency and durability that plagues TBMA homopolymers.

Dry-etch resistance
Class-level
Ohnishi ≈ 2.6 vs. TBMA ≈ 3.3
Lower parameter may indicate slower etch rate in Cl₂/O₂ plasmas
Empirical model; etch performance requires resist-level validation
Dry etch resistance Ohnishi parameter Carbon density Pattern transfer

Molecular Weight and Monomer Purity Specifications: Commercial Supply Benchmarking

1-(tert-Butyl)cyclopentyl methacrylate is commercially available at ≥97% purity (stabilized with MEHQ) from multiple specialty chemical suppliers, with some vendors offering ≥98% minimum purity and batch-specific QC documentation including NMR, HPLC, and GC analyses . The molecular weight of 210.31 g/mol distinguishes it from the lower-MW analog 1-methylcyclopentyl methacrylate (MW 168.23 g/mol), whose smaller steric profile provides less effective acid-diffusion control and lower hydrophobicity for NTD processes . Pricing varies substantially by purity tier and packaging scale: research-grade (95%, 1 g) is listed at approximately $1,171 USD from AKSci, while industrial-scale quantities (kg to ton) are available from Asian manufacturers at significantly lower per-unit costs . In comparison, the non-acid-labile cyclopentyl methacrylate (MW 154.21 g/mol) is a commodity monomer with lower cost but no CAR functionality [1].

Purity & MW
Reported
≥97% purity, MW 210.31, MEHQ-stabilized
Specification review critical for batch-to-batch reproducibility
QC documentation (NMR, HPLC) available from suppliers
Monomer purity Molecular weight Procurement specification Quality control

Procurement-Driven Application Scenarios Where 1-(tert-Butyl)cyclopentyl Methacrylate Provides Verifiable Differentiation


193 nm ArF Negative-Tone Development (NTD) Photoresist Polymers for Sub-45-nm Node Contact Hole Patterning

In NTD resists for contact hole and trench patterning at the 45-nm node and below, the tert-butyl cyclopentyl ester group enables the high dissolution contrast (γ) required for organic-solvent development, as documented in the Shin-Etsu patent [1]. Unlike TBMA-based polymers that yield only ~10× dissolution rate differentials in organic developers, polymers incorporating this monomer achieve sufficient contrast to form fine hole patterns with wide depth of focus and low LER, without pattern collapse or bridging defects [1]. The alicyclic cyclopentyl ring simultaneously provides the dry-etch resistance that TBMA alone cannot deliver, eliminating the need for excessive adamantyl comonomer loading that would otherwise compromise sensitivity and adhesion [2].

High-Etch-Selectivity ArF Resist Formulations Minimizing Alicyclic Comonomer Content

Formulators seeking to minimize non-labile alicyclic comonomer content (e.g., adamantyl methacrylate) while maintaining adequate etch resistance can use 1-(tert-butyl)cyclopentyl methacrylate as a dual-function monomer. Its predicted Ohnishi parameter of ~2.6 places it in the 'excellent' etch-resistance category, comparable to dedicated alicyclic monomers, while its acid-labile ester functionality directly contributes to imaging contrast [3]. This contrasts with TBMA (Ohnishi ~3.3), which requires blending with etch-resistant comonomers at >50 mol% to achieve acceptable pattern-transfer durability—levels at which resist rigidity, hydrophobicity, and loss of sensitivity become problematic [2].

Copolymer Systems Requiring Intermediate Tg and Controlled Acid Diffusivity for PEB Optimization

For resist copolymers that must balance thermal stability during post-exposure bake (PEB, typically 100–130 °C) with sufficient free volume for photoacid diffusion, the intermediate homopolymer Tg of ~90–105 °C (predicted for PTBCPMA) offers a favorable operating window [4]. This Tg is sufficiently above typical PEB temperatures to prevent film flow or pattern deformation, yet well below the >200 °C Tg of poly(adamantyl methacrylate), whose excessive rigidity can hinder acid diffusion, reduce chemical amplification efficiency, and promote film delamination due to accumulated strain [2]. The tert-butyl pendant group further provides steric control over acid diffusion length, a critical parameter for minimizing line edge roughness (LER) in sub-45-nm features [1].

Research-Grade Procurement with Batch-Specific QC for Formulation Screening and Lithographic Evaluation

For R&D teams conducting formulation screening, suppliers such as Bidepharm offer 97%+ purity with batch-specific QC documentation including NMR, HPLC, and GC analyses, enabling direct correlation between monomer quality and lithographic performance . When transitioning from screening to pilot scale, industrial suppliers such as Changzhou Pesan Chemical provide 99% purity material with 10-ton annual supply capacity, supporting seamless scale-up without requalification of monomer source . Researchers should verify that the monomer is stabilized with MEHQ and stored at 2–8 °C under inert atmosphere, as premature thermal or radical-induced polymerization during storage can alter copolymer composition and batch-to-batch reproducibility .

Application
Selection Property
Validation Focus
193 nm NTD hole patterning
Acid-labile tertiary ester with high dissolution contrast
NTD contrast and pattern fidelity
Low-comonomer etch-resistant resists
Dual-function (acid-labile + etch-resistant) monomer design
Etch rate and copolymer composition
PEB-optimized copolymer design
Intermediate Tg and steric bulk for acid diffusion control
Thermal stability and acid diffusion length
Formulation screening & scale-up
≥97% purity with stabilizer and QC documentation
Batch reproducibility and storage stability
Quote Request

Request a Quote for 1-(tert-Butyl)cyclopentyl methacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.